![molecular formula C20H34N4O2 B5609694 4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine
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Description
Synthesis Analysis
The synthesis of related 1-arylpyrazoles, such as "4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)", involves evaluating a new series of potent σ(1) receptor (σ(1)R) antagonists. The synthesis process highlights the importance of pyrazole substituents and the inclusion of a basic amine for activity, with ethylenoxy spacers and small cyclic amines providing selectivity for σ(1)R versus σ(2)R (J. Díaz et al., 2012).
Molecular Structure Analysis
For a similar compound, "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone", molecular structure characterization involved IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing its crystalline structure in the monoclinic system (S. Prasad et al., 2018).
Chemical Reactions and Properties
A study on the rearrangement of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine led to the formation of 4,5,6,7-tetrahydroindole derivatives, showcasing the chemical reactivity and potential for conversion into aromatic compounds (V. Mamedov et al., 2019).
Physical Properties Analysis
The physical properties of related compounds are closely tied to their molecular structure, as observed in the synthesis and characterization of similar morpholine derivatives. For instance, the investigation into "Synthesis, characterization, crystal structure biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine" involved detailed physical characterization, including NMR, IR, and Mass spectral studies, supported by single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of related morpholine compounds can be inferred from their synthesis and interaction with other chemicals. The reaction of piperidine and morpholine with 2H-pyran-2-ones, leading to the formation of thiophene derivatives, exemplifies the chemical versatility and potential reactions of morpholine derivatives (Ibrahim El-Sayed El-Kkoly et al., 1977).
Future Directions
properties
IUPAC Name |
[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-16(2)14-17-15-19(22(3)21-17)20(25)24-8-5-4-6-18(24)7-9-23-10-12-26-13-11-23/h15-16,18H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMGODXURUION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCCCC2CCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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